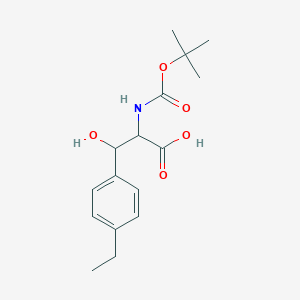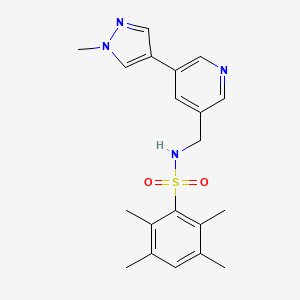
2,3,5,6-tetramethyl-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2,3,5,6-tetramethyl-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide” is an organic compound containing functional groups such as sulfonamide, pyrazole, and pyridine. Sulfonamides are a significant class of compounds in medicinal chemistry with a wide range of biological activities, including antibacterial properties . Pyrazole and pyridine rings are also common in various pharmaceuticals and exhibit diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a benzenesulfonamide core substituted with methyl groups at the 2, 3, 5, and 6 positions. Attached to this core would be a pyridine ring substituted with a pyrazole ring. The pyrazole ring would also be substituted with a methyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as its size, shape, functional groups, and overall polarity would influence properties like solubility, melting point, boiling point, and reactivity .Aplicaciones Científicas De Investigación
Cancer Research
- Anti-Breast Cancer Evaluation : Compounds related to 2,3,5,6-tetramethyl-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide have been studied for their potential in treating breast cancer. For instance, benzenesulfonamides with pyrazole, pyrimidine, and pyridine moieties have shown promising activity against human tumor breast cell lines, with IC50 values ranging from 49.5 to 70.2 μM (Ghorab, El-Gazzar, & Alsaid, 2014).
- Cytotoxic Activity : Novel pyrazolopyrimidines bearing benzenesulfonamide moiety have demonstrated potent cytotoxic activity against cancer cell lines. This includes specific derivatives which showed significant activity against breast cancer (MCF-7) and liver cancer (HepG2) cell lines (Hassan et al., 2017).
Antimicrobial Properties
- Antibacterial and Antifungal Potential : Derivatives of benzenesulfonamide, including structures similar to the compound , have shown notable antibacterial and antifungal activities. This includes effectiveness against pathogenic bacterial strains and fungal yeasts (Chandak et al., 2013).
Enzyme Inhibition
- Carbonic Anhydrase Inhibition : Compounds with benzenesulfonamide moiety have been evaluated for their inhibitory effects on carbonic anhydrase isoforms, showing potent activity and high selectivity (Ghorab et al., 2014).
Miscellaneous Applications
- Wound Healing : In the realm of dermatology, novel sulfonamide analogs have been used in tailored-designed nanofiber dressings for wound healing, showing superior efficacy in in-vivo studies (Elsayed, Madkour, & Azzam, 2020).
- Herbicidal Activity : Some benzenesulfonamide derivatives have been explored for their herbicidal properties, particularly as post-emergence agents against dicotyledonous weed species (Eussen, Thus, Wellinga, & Stork, 1990).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2,3,5,6-tetramethyl-N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2S/c1-13-6-14(2)16(4)20(15(13)3)27(25,26)23-9-17-7-18(10-21-8-17)19-11-22-24(5)12-19/h6-8,10-12,23H,9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCQVSGFQOJIEFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NCC2=CC(=CN=C2)C3=CN(N=C3)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,5,6-tetramethyl-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,5-Dichloro-1-(2-[(4-methylphenyl)sulfonyl]ethyl)-1H-imidazole](/img/structure/B2692645.png)

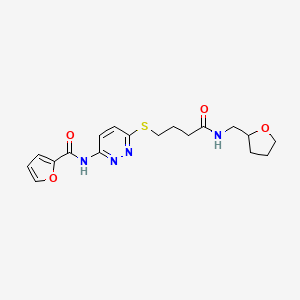
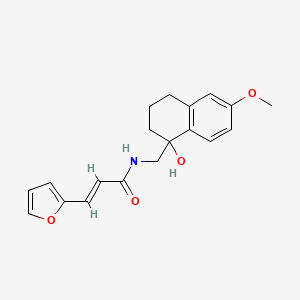
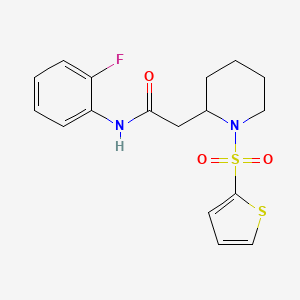
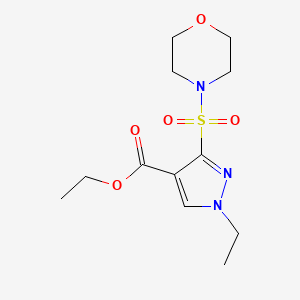
![N-(2,4-dimethoxyphenyl)-2-[3-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide](/img/no-structure.png)

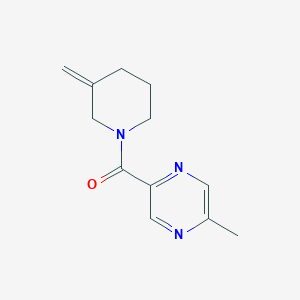
![2-(3,4-Dimethoxyphenyl)-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}acetamide](/img/structure/B2692660.png)
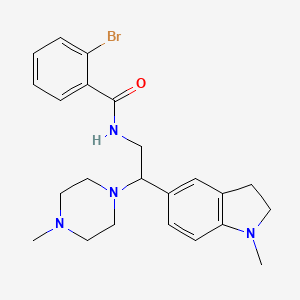
![N-(2,4-dimethoxyphenyl)-2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2692664.png)
